molecular formula C44H38Cl2P2 B7769604 p-Xylylenebis(triphenylphosphonium chloride) CAS No. 130547-46-5

p-Xylylenebis(triphenylphosphonium chloride)

Cat. No. B7769604
CAS RN: 130547-46-5
M. Wt: 699.6 g/mol
InChI Key: IUNJPQCPINLADS-UHFFFAOYSA-L
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Description

P-Xylylenebis(triphenylphosphonium chloride) is an organic phosphine compound . It has a linear formula of C44H38Cl2P2 and a molecular weight of 699.647 .


Molecular Structure Analysis

The organization of the p-xylylenebis(triphenylphosphonium) dication in the solid state has been investigated using single crystal X-ray diffraction studies . Striking changes in the dication conformations (cis- and trans-) that contribute to the different crystal packings of the dication have been established .

Scientific Research Applications

  • Preparation of Adherent Films on Aluminum : Ross and Kelley (1967) found that the electrolysis of solutions containing p-xylylenebis(triphenylphosphonium chloride) leads to the formation of adherent coatings of poly-p-xylylene on an aluminum cathode. This process is significant for developing protective coatings and films in materials science (Ross & Kelley, 1967).

  • Synthesis of Electroluminescent Poly(phenylene vinylene) : Chang et al. (1996) demonstrated that p-xylylenebis(triphenylphosphonium bromide), closely related to the chloride variant, can be used in the electroreduction polymerization to create electroluminescent films. This has implications for the development of light-emitting devices (Chang, Whang, & Lin, 1996).

  • Oxidation of Sulfides and Thiols : Tajbakhsh et al. (2005) used o-xylylenebis(triphenylphosphonium tribromide) for the conversion of thiols to disulfides and sulfides to sulfoxides. This reagent, closely related to the chloride salt, is useful in organic synthesis for selective oxidation reactions (Tajbakhsh et al., 2005).

  • Conversion of Oximes and Semicarbazones : Yadollahzadeh and Tajbakhsh (2015) reported that o-Xylylenebis (triphenylphosphonium peroxymonosulfate) can convert oximes, semicarbazones, and phenylhydrazones to the corresponding carbonyl compounds. This has applications in organic chemistry for selective transformations (Yadollahzadeh & Tajbakhsh, 2015).

  • Preparation of Composite Materials : Kubo et al. (2005) studied the incorporation of π-conjugated polymers into silica using p-xylylenebis(triphenylphosphonium chloride), which is vital in creating advanced composite materials for various applications (Kubo et al., 2005).

  • Synthesis of Electroluminescent Polymers : Kim et al. (1999) synthesized processable electroluminescent poly(terephthalylidene) derivatives using p-xylylenebis(triphenyl phosphonium chloride). This has applications in the development of new materials for optoelectronic devices (Kim et al., 1999).

Safety and Hazards

P-Xylylenebis(triphenylphosphonium chloride) is toxic if swallowed and harmful if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJPQCPINLADS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926795
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1519-47-7
Record name p-Xylylenebis(triphenylphosphonium chloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, 1,1'-[1,4-phenylenebis(methylene)]bis[1,1,1-triphenyl-, chloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [p-phenylenebis(methylene)]bis[triphenylphosphonium] dichloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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